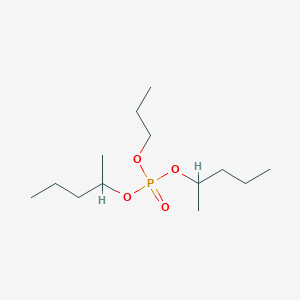![molecular formula C32H22S B15169807 1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene CAS No. 643767-86-6](/img/structure/B15169807.png)
1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of two biphenyl groups attached to the benzothiophene core. It is of interest in various fields of research due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses palladium catalysts and involves the coupling of a halogenated benzothiophene with a boronic acid derivative of biphenyl. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as column chromatography or recrystallization would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride, alkylating agents such as alkyl halides, and nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives.
Scientific Research Applications
1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it valuable in the study of conjugated systems and electronic properties.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its potential photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene depends on its specific application. In the context of organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The molecular targets and pathways involved include interactions with other organic molecules and materials, facilitating charge transfer and light emission processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the benzothiophene core.
2-Phenylbenzothiophene: A benzothiophene derivative with a single phenyl group.
4,4’-Dibromobiphenyl: A biphenyl compound with bromine substituents.
Uniqueness
1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene is unique due to the presence of two biphenyl groups attached to the benzothiophene core. This structure imparts distinct electronic and photophysical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential in organic electronics further distinguish it from similar compounds.
Properties
CAS No. |
643767-86-6 |
|---|---|
Molecular Formula |
C32H22S |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,3-bis(4-phenylphenyl)-2-benzothiophene |
InChI |
InChI=1S/C32H22S/c1-3-9-23(10-4-1)25-15-19-27(20-16-25)31-29-13-7-8-14-30(29)32(33-31)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H |
InChI Key |
IIEMRIMWXGYXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(S3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)
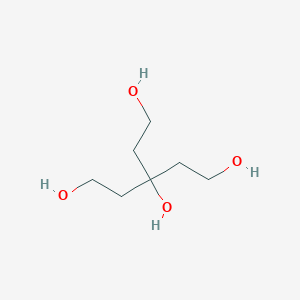
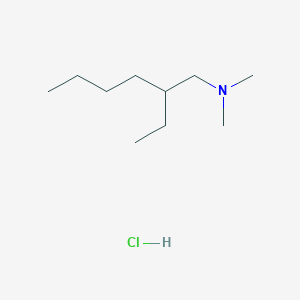

![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
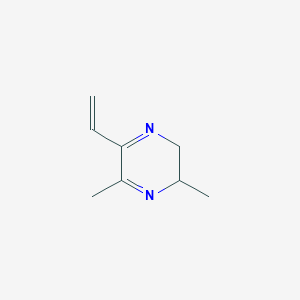
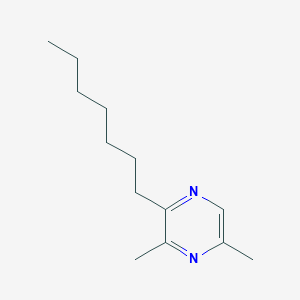
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)
